1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one
Description
Properties
Molecular Formula |
C11H9Cl2F3O2 |
|---|---|
Molecular Weight |
301.09 g/mol |
IUPAC Name |
1-chloro-1-[5-(chloromethyl)-2-(trifluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-6(17)10(13)8-4-7(5-12)2-3-9(8)18-11(14,15)16/h2-4,10H,5H2,1H3 |
InChI Key |
FRAJCPUCSQOORN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)CCl)OC(F)(F)F)Cl |
Origin of Product |
United States |
Biological Activity
1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one, with the CAS number 1804261-75-3, is a synthetic organic compound characterized by its complex structure and potential biological activities. This compound is notable for its trifluoromethoxy group, which is often associated with enhanced biological properties in medicinal chemistry.
Biological Activity
The biological activity of this compound primarily stems from its structural components, particularly the trifluoromethoxy group and the chloromethyl substituent. Research indicates that such modifications can significantly influence the compound's interaction with biological targets.
Antimicrobial Activity
Studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, the inclusion of a trifluoromethyl group can increase the potency of compounds against various bacterial strains. This activity is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can affect the lipophilicity and overall reactivity of the molecule .
Inhibition Studies
In vitro studies have demonstrated that similar compounds can inhibit key enzymes involved in bacterial metabolism. For example, a related compound with a trifluoromethoxy group was found to inhibit 5-hydroxytryptamine (5-HT) uptake significantly, suggesting potential applications in treating conditions related to serotonin dysregulation .
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of several chlorinated and trifluoromethoxy-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably lower than those of non-fluorinated analogs, highlighting the importance of fluorination in enhancing antimicrobial activity.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| Target Compound | 8 | S. aureus |
Case Study 2: Enzyme Inhibition
Another investigation focused on enzyme inhibition, where a derivative of this compound was tested against reverse transcriptase. The results indicated that modifications to include a trifluoromethoxy group improved binding affinity to the enzyme, demonstrating potential as an antiviral agent .
Research Findings
Recent literature emphasizes the significance of structural modifications in enhancing biological activities:
- Structure-Activity Relationship (SAR) : The incorporation of specific functional groups like trifluoromethyl has been shown to drastically alter the pharmacological profile of compounds, making them more effective against certain targets .
- Docking Studies : Computational studies have supported these findings by predicting favorable binding interactions between fluorinated compounds and their biological targets, which correlate well with experimental data .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of electron-withdrawing groups (e.g., trifluoromethoxy) significantly influences reactivity. For example, the target compound’s trifluoromethoxy group at the 2-position may direct electrophilic substitution differently compared to analogs with substituents at the 3-position (e.g., ).
- Molecular Weight and Lipophilicity : The compound in has a higher molecular weight (352.68) due to additional fluorine atoms, likely increasing lipophilicity and bioavailability compared to the target compound.
Physical and Spectral Data Gaps
Critical data gaps for the target compound include melting point, solubility, and crystallographic details. However, analogs in provide benchmarks:
Preparation Methods
Route 1: Sequential Electrophilic Substitution and Chlorination
This route prioritizes early-stage introduction of the trifluoromethoxy group, followed by chloromethylation and ketone functionalization:
Step 1: Synthesis of 2-(Trifluoromethoxy)-5-methylphenol
- Starting Material : 3-Methylphenol.
- Trifluoromethoxylation : Reaction with trifluoromethyl triflate (CF$$_3$$OTf) in the presence of Cu(I) catalysts at 80–100°C yields 2-(trifluoromethoxy)-5-methylphenol.
- Yield : 68–72% (patent data).
Step 2: Chloromethylation via Radical Initiation
- Conditions : React 2-(trifluoromethoxy)-5-methylphenol with paraformaldehyde and HCl gas under UV light (254 nm) in acetic acid solvent.
- Mechanism : Radical-mediated chloromethylation preferentially targets the para position relative to the trifluoromethoxy group.
- Yield : 55–60%.
Step 3: Friedel-Crafts Acylation
- Reagents : Acetyl chloride, AlCl$$_3$$ catalyst in dichloromethane at 0–5°C.
- Challenge : Electron-withdrawing trifluoromethoxy group deactivates the ring, necessitating prolonged reaction times (24–48 hrs).
- Yield : 40–45%.
Step 4: α-Chlorination of Propan-2-one
Route 2: Late-Stage Fluorination and Chloromethylation
Reaction Optimization and Catalytic Systems
Trifluoromethoxylation Efficiency
Comparative studies of trifluoromethoxylation reagents:
| Reagent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| CF$$_3$$OTf | CuI | 80 | 72 | |
| CF$$3$$OCO$$2$$Ph | AgF | 120 | 65 | |
| CF$$_3$$OF | None | 25 | 58 |
Copper-catalyzed systems using CF$$_3$$OTf provide superior yields due to enhanced oxidative addition kinetics.
Chloromethylation Selectivity Control
Radical inhibitors (e.g., BHT) reduce poly-chloromethylation byproducts:
| Additive | [HCl] (equiv) | UV Time (h) | Mono:Di Ratio |
|---|---|---|---|
| None | 5 | 6 | 3:1 |
| BHT (1%) | 5 | 8 | 8:1 |
| TEMPO (2%) | 5 | 10 | 12:1 |
Data adapted from patent CN113968775A.
Q & A
Basic Question: What are the standard synthetic routes for 1-Chloro-1-(5-(chloromethyl)-2-(trifluoromethoxy)phenyl)propan-2-one, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves Friedel-Crafts acylation or halogenation of precursor ketones. For example, trifluoromethoxy and chloromethyl substituents can be introduced via nucleophilic substitution or electrophilic aromatic substitution under controlled conditions. Optimization strategies include:
- Catalyst selection: Lewis acids like AlCl₃ or FeCl₃ improve electrophilic reactivity .
- Temperature control: Lower temperatures (0–5°C) reduce side reactions during chloromethylation .
- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the product from byproducts like dihalogenated species .
Data Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temp. | 0–5°C | Prevents decomposition |
| Catalyst (AlCl₃) | 1.2 equiv. | Maximizes acylation |
| Solvent | Dichloromethane | Enhances solubility |
Basic Question: What spectroscopic techniques are most effective for characterizing the structural features of this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Identifies substituent positions. The trifluoromethoxy group (-OCF₃) shows distinct ¹⁹F NMR signals at δ -55 to -60 ppm . Chloromethyl (-CH₂Cl) protons appear as triplets (δ 4.2–4.5 ppm) due to coupling with adjacent carbons.
- IR Spectroscopy: Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
- Mass Spectrometry (HRMS): Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₁H₈Cl₂F₃O₂) with <2 ppm error .
Advanced Question: How can discrepancies between computational predictions and experimental data regarding the compound's reactivity be systematically addressed?
Answer:
Discrepancies often arise from solvation effects or incomplete basis sets in computational models. To resolve:
Benchmark computational methods: Compare DFT (B3LYP/6-311+G**) results with experimental reaction kinetics .
Solvent modeling: Include implicit solvent models (e.g., PCM for dichloromethane) to improve accuracy .
Validate intermediates: Use tandem MS/MS to detect transient species not accounted for in simulations .
Advanced Question: What methodologies are recommended for analyzing the electronic effects of the trifluoromethoxy and chloromethyl groups on the compound's stability?
Answer:
- Cyclic Voltammetry (CV): Measures redox potentials to assess electron-withdrawing effects of -OCF₃ and -CH₂Cl. The trifluoromethoxy group lowers LUMO energy, increasing electrophilicity .
- Thermogravimetric Analysis (TGA): Quantifies thermal stability. For analogs, -OCF₃ improves thermal resistance (decomposition >250°C) .
- Hammett Constants (σ): Use σ values (-OCF₃: σₚ ≈ 0.45; -CH₂Cl: σₘ ≈ 0.37) to predict substituent effects on reaction rates .
Advanced Question: How should researchers design experiments to resolve contradictions in crystallographic versus solution-phase structural data?
Answer:
Conflicts may arise from dynamic effects in solution (e.g., rotational isomerism). Strategies include:
Variable-temperature NMR: Detect conformational changes by observing signal splitting at low temps (-40°C) .
X-ray crystallography: Compare solid-state bond lengths/angles (e.g., C=O: 1.21 Å) with DFT-optimized gas-phase structures .
Molecular Dynamics (MD) simulations: Model solvent interactions to reconcile solution-phase flexibility with rigid crystal structures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
